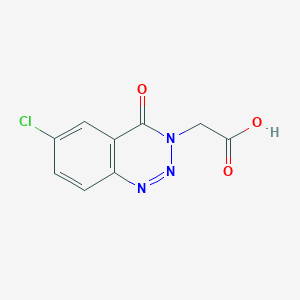![molecular formula C14H18N2O B7904260 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7904260.png)
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Übersicht
Beschreibung
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
GlyT1 Inhibitors : A class of 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1- ones has been developed as potent and selective GlyT1 inhibitors. These compounds exhibit selectivity against the GlyT2 isoform, the mu-opioid receptor, and the Nociceptin/Orphanin FQ peptide (NOP) receptor. They show improved metabolic stability and pharmacokinetic profiles in rodents compared to previous series (Alberati et al., 2006).
T-Type Calcium Channel Antagonists : Compounds with a substituted 2,8-diazaspiro[4.5]decan-1-one structure have been found to be potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels. These compounds were designed based on a pharmacophore model and exhibited significant biological activity (Fritch & Krajewski, 2010).
PHD2 Inhibitors : A novel complex crystal structure of the PHD2 enzyme with an inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, has been discovered. This structure forms several novel interactions with the enzyme, suggesting a potential therapeutic role in targeting PHD2 (Deng et al., 2013).
Antihypertensive Agents : Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been tested as antihypertensive agents. They have shown activity in lowering blood pressure, particularly those substituted in the 4 position, and have been studied for their potential as alpha-adrenergic receptor blockers (Caroon et al., 1981).
Neural Calcium Uptake Inhibitors : A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been shown to have a potent inhibitory effect on neural calcium uptake. They also offer protection against brain edema and memory and learning deficits induced by various agents (Tóth et al., 1997).
Eigenschaften
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCWUWCXHNQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


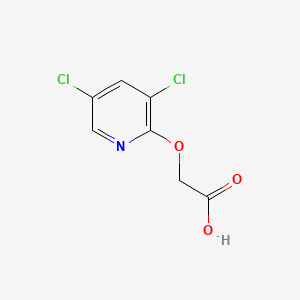
![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)
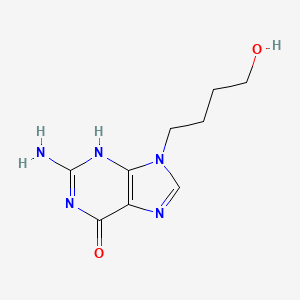

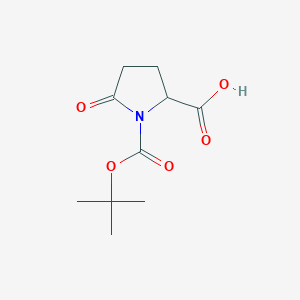
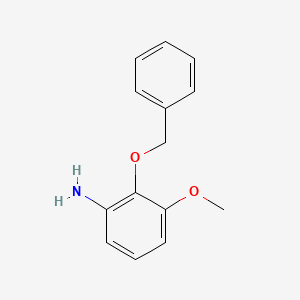
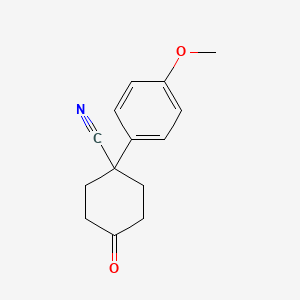
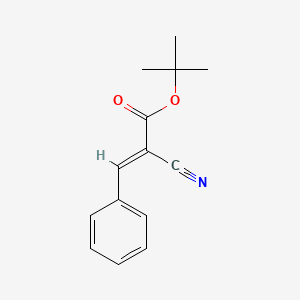


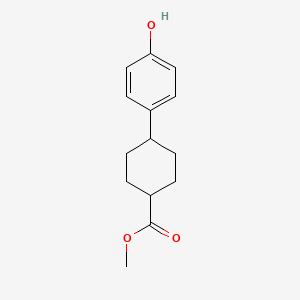
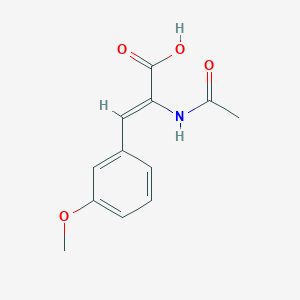
![Isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid](/img/structure/B7904277.png)
